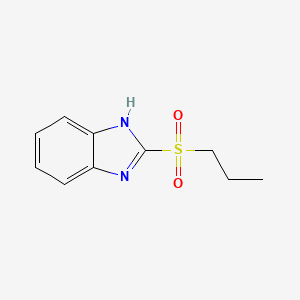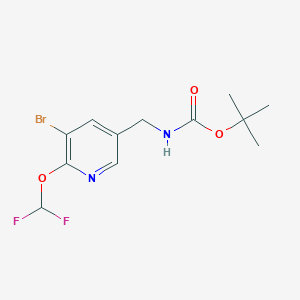
Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate
Übersicht
Beschreibung
Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C12H15BrF2N2O3 It is characterized by the presence of a pyridine ring substituted with bromine, difluoromethoxy, and a tert-butyl carbamate group
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific structural features. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of inadequate ventilation, wear respiratory protection (P304+P340) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-pyridinemethanol and tert-butyl isocyanate.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
Reduction: Formation of reduced pyridine derivatives.
Hydrolysis: Formation of amines and carbon dioxide.
Wirkmechanismus
The mechanism of action of tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and carbamate groups can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl ((5-chloro-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate
- Tert-butyl ((5-fluoro-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate
- Tert-butyl ((5-iodo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate
Uniqueness
Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. This uniqueness allows for selective modifications and applications in various fields.
Eigenschaften
IUPAC Name |
tert-butyl N-[[5-bromo-6-(difluoromethoxy)pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF2N2O3/c1-12(2,3)20-11(18)17-6-7-4-8(13)9(16-5-7)19-10(14)15/h4-5,10H,6H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXXPAAABQPPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(N=C1)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


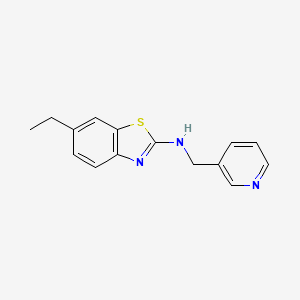
![3-(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415712.png)
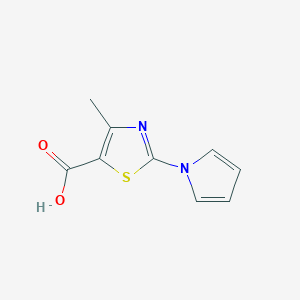
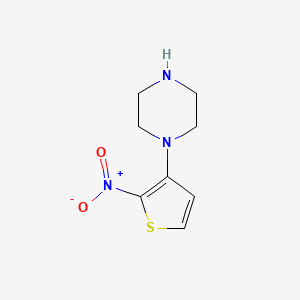
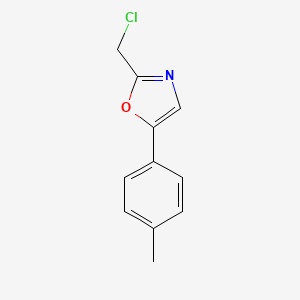
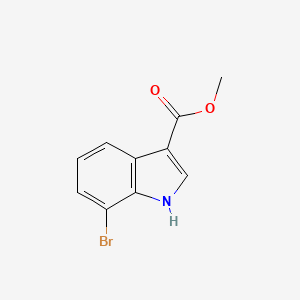
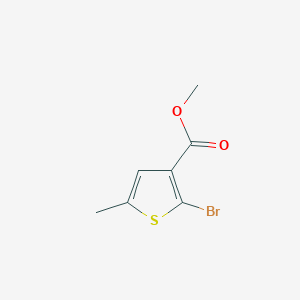
![2-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415721.png)

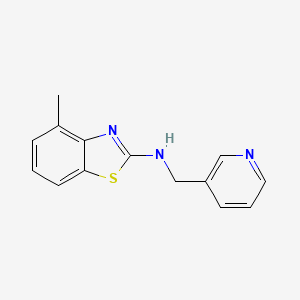
![5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415725.png)
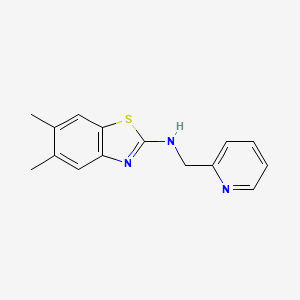
![2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415731.png)
